2,6-Dibromophenol

Overview

Description

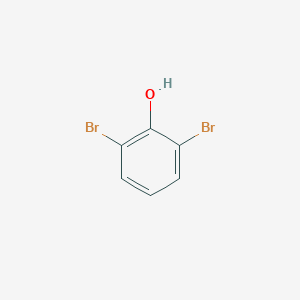

2,6-Dibromophenol is an organic compound with the molecular formula C6H4Br2O. It is a type of bromophenol where two bromine atoms are substituted at the 2nd and 6th positions of the phenol ring. This compound is known for its characteristic “iodoform-like” odor and is found naturally in some marine organisms .

Scientific Research Applications

2,6-Dibromophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It serves as a metabolic inhibitor and an auxin-like molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,6-Dibromophenol involves its interaction with various molecular targets. It can act as a metabolic inhibitor by interfering with enzymatic pathways. The bromine atoms in the compound can form strong interactions with biological molecules, affecting their function and activity .

Similar Compounds:

- 2,4-Dibromophenol

- 2,6-Dichlorophenol

- 2,6-Diiodophenol

Comparison: this compound is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct chemical and physical properties. Compared to 2,4-Dibromophenol, it has different reactivity and applications due to the position of the bromine atoms. Similarly, 2,6-Dichlorophenol and 2,6-Diiodophenol have different halogen atoms, leading to variations in their chemical behavior and uses .

Safety and Hazards

2,6-Dibromophenol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromophenol can be synthesized through the bromination of phenol. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in a solvent like dichloromethane, with N,N-diisopropylamine acting as a base. The reaction proceeds as follows:

- Phenol is dissolved in dichloromethane.

- N-bromosuccinimide is added slowly to the solution over a period of 3 hours .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of phenol under controlled conditions. The process involves the use of bromine or brominating agents in the presence of a catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution: Products include various substituted phenols.

Oxidation: Products include dibromoquinones.

Reduction: Products include dibromohydroquinones.

properties

IUPAC Name |

2,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIZLKDLDKIHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59779-25-8 | |

| Record name | Phenol, 2,6-dibromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59779-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060561 | |

| Record name | 2,6-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

255 °C; 162 °C at 21 mm Hg | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ether | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water | |

CAS RN |

608-33-3 | |

| Record name | 2,6-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27MIP05EAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56.5 °C, 56 - 57 °C | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,6-dibromophenol?

A1: The molecular formula of this compound is C6H4Br2O, and its molecular weight is 251.90 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized using various spectroscopic techniques:

- NMR: Characteristic peaks in (1)H and (13)C NMR spectra help identify the compound and its purity. []

- Mass Spectrometry: Analysis of the mass-to-charge ratio of ions confirms the molecular weight and fragmentation pattern. [, , , , , , ]

- UV-Vis Spectroscopy: Absorption bands in the ultraviolet-visible region provide insights into electronic transitions. []

- Infrared Spectroscopy: Absorption bands correspond to specific molecular vibrations, aiding in structural identification. []

Q3: What are the material compatibility concerns with this compound?

A3: As a halogenated organic compound, this compound may interact with certain materials, particularly plastics and polymers. Specific compatibility data would depend on the application and conditions.

Q4: Does this compound exhibit any catalytic properties?

A5: While not a catalyst itself, this compound can be a precursor for synthesizing molecules with catalytic properties. For example, bis(alkyltelluro)phenols, synthesized from this compound, show significant glutathione peroxidase-like activity. []

Q5: How is computational chemistry used to study this compound?

A6: Computational methods like Molecular Orbital calculations help understand the degradation pathways and reactivity of this compound. [] Additionally, QSAR models using descriptors like logP and pKa predict the developmental toxicity of this compound and other halogenated DBPs. []

Q6: How do structural modifications of this compound influence its activity?

A7: The position and nature of substituents significantly impact the bioactivity of this compound. For example, the presence of bromine atoms at the 2,6 positions is crucial for the inhibitory activity of this compound against the enzyme 2,6-dichlorohydroquinone 1,2-dioxygenase. []

Q7: Are there specific regulations regarding the handling and disposal of this compound?

A7: As a halogenated organic compound, this compound falls under various SHE regulations, including those related to handling, storage, and disposal. Consult relevant local and international guidelines for specific requirements.

Q8: How does this compound enter the environment?

A8: Sources of this compound in the environment include:

- Wastewater Treatment: It can be formed as a byproduct during chlorination of saline sewage effluents. []

- Industrial Processes: Residual this compound might be released from manufacturing industries that use it as a flame retardant. []

- Degradation of Other Compounds: It can be a degradation product of other brominated flame retardants like tetrabromobisphenol A (TBBPA). [, ]

Q9: What are the ecotoxicological effects of this compound?

A12: While this compound has shown relatively lower developmental toxicity compared to some other halogenated DBPs in studies with marine polychaete Platynereis dumerilii, more research is needed to understand its full ecotoxicological impact. []

Q10: What strategies can mitigate the negative environmental impact of this compound?

A10: Potential strategies include:

- Wastewater Treatment Optimization: Implementing advanced treatment technologies like ozonation or activated carbon adsorption can effectively remove this compound from wastewater. []

- Bioremediation: Utilizing specific microbial communities capable of degrading this compound could be a sustainable solution. []

Q11: How is this compound analyzed in environmental and biological samples?

A11: Various analytical techniques are employed for the detection and quantification of this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for separating and identifying volatile compounds, often coupled with mass spectrometry for accurate quantification. [, , , , , , ]

- High-Performance Liquid Chromatography (HPLC): Suitable for analyzing non-volatile or thermally labile compounds, often coupled with UV or mass spectrometric detection. [, , ]

- Capillary Zone Electrophoresis (CZE): Offers high resolution and sensitivity for separating and analyzing charged molecules like this compound. []

Q12: How are analytical methods validated for this compound analysis?

A15: Method validation involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, and robustness to ensure the reliability and reproducibility of analytical results. []

Q13: Are there alternatives to this compound in its various applications?

A13: Yes, exploring safer and more sustainable alternatives is crucial. Potential substitutes depend on the specific application:

Q14: How can waste containing this compound be managed?

A14: Responsible waste management is crucial. Potential strategies include:

Q15: What resources are available to support research on this compound?

A15: Numerous resources support research on this compound and related compounds:

Q16: What are some historical milestones in the research of this compound?

A16:

- Early Identification: this compound was first identified as the source of an iodoform-like off-flavor in Australian prawns in the 1970s. [, ]

- Biodegradation Research: Discoveries of anaerobic bacterial species capable of degrading this compound through reductive dehalogenation marked significant progress in understanding its environmental fate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)